Torbafylline

描述

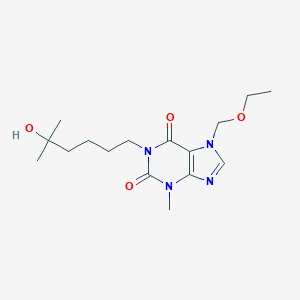

Torbafylline is a xanthine derivative known for its role as a phosphodiesterase inhibitor. It has been studied for its potential therapeutic applications, particularly in the treatment of muscle atrophy and cardiovascular diseases. The compound’s molecular formula is C16H26N4O4, and it is recognized for its ability to modulate various biochemical pathways.

准备方法

Synthetic Routes and Reaction Conditions: Torbafylline can be synthesized through a multi-step process involving the reaction of xanthine derivatives with specific reagents. The synthesis typically involves the following steps:

Starting Material: The synthesis begins with a xanthine derivative.

Reaction with Alkylating Agents: The xanthine derivative is reacted with alkylating agents under controlled conditions to introduce the desired functional groups.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also include additional steps for large-scale purification and quality control to ensure the compound meets pharmaceutical standards.

化学反应分析

Types of Reactions: Torbafylline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: Substitution reactions involving this compound can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.

Reducing Agents: Reducing agents such as sodium borohydride are used for reduction reactions.

Substitution Reagents: Various alkylating agents and halogenating agents are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.

科学研究应用

Chemistry: In chemistry, torbafylline is used as a model compound to study phosphodiesterase inhibition and its effects on biochemical pathways.

Biology: In biological research, this compound is investigated for its role in modulating cellular processes, particularly in muscle cells.

Medicine: this compound has shown promise in the treatment of muscle atrophy, cardiovascular diseases, and other conditions involving protein degradation.

Industry: In the pharmaceutical industry, this compound is explored for its potential as a therapeutic agent in various formulations.

作用机制

Torbafylline exerts its effects by inhibiting phosphodiesterase enzymes, particularly phosphodiesterase 4. This inhibition leads to an increase in cyclic adenosine monophosphate levels, which in turn activates various signaling pathways. The key pathways involved include the cyclic adenosine monophosphate/exchange protein directly activated by cyclic adenosine monophosphate/phosphatidylinositol 3-kinase/protein kinase B pathway. These pathways play a crucial role in regulating muscle proteolysis and other cellular processes.

相似化合物的比较

Theophylline: Another xanthine derivative with similar phosphodiesterase inhibitory properties.

Caffeine: A well-known stimulant that also acts as a phosphodiesterase inhibitor.

Pentoxifylline: A xanthine derivative used to improve blood flow and reduce muscle pain.

Uniqueness of Torbafylline: this compound is unique in its specific inhibition of phosphodiesterase 4 and its ability to modulate multiple signaling pathways involved in muscle proteolysis. This makes it a valuable compound for studying muscle atrophy and related conditions.

生物活性

Torbafylline, also known as HWA 448, is a xanthine derivative that has garnered attention for its potential therapeutic applications, particularly in the context of muscle wasting associated with cancer and other catabolic conditions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on muscle proteolysis, and relevant case studies.

This compound exerts its biological effects primarily through the modulation of inflammatory pathways and proteolytic systems. The compound has been shown to inhibit tumor necrosis factor-alpha (TNF-α) production, which is a key mediator in the cachexia process. Cachexia is characterized by severe muscle wasting and is commonly observed in patients with cancer, AIDS, and other chronic diseases.

Key Findings

- Inhibition of Proteolysis : In studies involving cancer-bearing rats, this compound significantly suppressed the activation of the ubiquitin-proteasome pathway, which is responsible for protein degradation in muscle tissues. This effect was associated with a reduction in high-molecular-mass ubiquitin conjugates and normalization of muscle gene expression related to proteolysis .

- Impact on Muscle Mass : In healthy rats, this compound did not affect body weight or muscle mass. However, in cancer models, it effectively prevented muscle wasting induced by lipopolysaccharide (LPS), demonstrating its protective role against cachexia .

- Enzyme Activity Modulation : Research indicated that this compound influenced enzyme activities differently in fast-twitch versus slow-twitch muscles. For instance, it increased lactate dehydrogenase (LDH) activity in fast muscles while decreasing it in slow muscles, suggesting a differential impact based on muscle fiber type .

Case Studies

Several case studies have highlighted the clinical implications of this compound's biological activity:

- Cancer Cachexia : A study demonstrated that daily injections of this compound in cachectic cancer rats led to a marked reduction in muscle proteolysis and improved overall muscle health. The findings suggest that this compound could be a viable therapeutic option for managing cachexia in cancer patients .

- Sepsis Models : In sepsis-induced muscle wasting models, this compound administration resulted in significant sparing of muscle mass compared to untreated controls. This indicates its potential utility in treating muscle atrophy associated with severe infections .

Data Tables

The following table summarizes key research findings related to the effects of this compound on muscle proteolysis and TNF-α production:

属性

IUPAC Name |

7-(ethoxymethyl)-1-(5-hydroxy-5-methylhexyl)-3-methylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O4/c1-5-24-11-19-10-17-13-12(19)14(21)20(15(22)18(13)4)9-7-6-8-16(2,3)23/h10,23H,5-9,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXXLDDWVCEBFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00146952 | |

| Record name | Torbafylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105102-21-4 | |

| Record name | Torbafylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105102-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Torbafylline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105102214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Torbafylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TORBAFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65O78F9T1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。